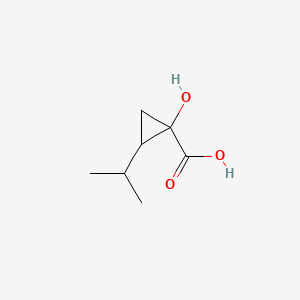
2-Isopropyl-1-hydroxycyclopropanecarboxylic acid
Cat. No. B8368127
M. Wt: 144.17 g/mol
InChI Key: KVWCLKDNIMPGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04363926
Procedure details


17.0 g (0.06 mole) of trimethylsilyl 2-isopropyl°-1-trimethylsiloxy-cyclopropanecarboxylate were stirred for 2 hours at 30° C. in 100 ml of toluene saturated with hydrogen chloride. Dry nitrogen was then passed through the solution for 1 hour and the precipitate was filtered off. Crystallization from xylene yielded 2-isopropyl-1-hydroxycyclopropanecarboxylic acid (6.1 g) with a melting point of 135° to 138° C.
Name
1-trimethylsiloxy-cyclopropanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C[Si](C)(C)[O:3][C:4]1([C:7]([O-:9])=[O:8])[CH2:6][CH2:5]1.Cl.[C:13]1(C)[CH:18]=CC=C[CH:14]=1>>[CH:13]([CH:5]1[CH2:6][C:4]1([OH:3])[C:7]([OH:9])=[O:8])([CH3:18])[CH3:14]
|
Inputs


Step One
|
Name
|
1-trimethylsiloxy-cyclopropanecarboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](OC1(CC1)C(=O)[O-])(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystallization from xylene
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1C(C1)(C(=O)O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
